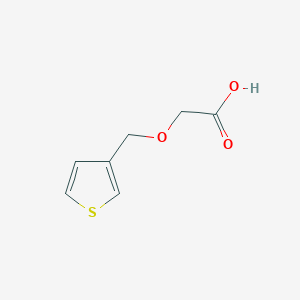

3-Thienylmethoxyacetic acid

描述

3-Thienylmethoxyacetic acid (systematic name: 2-(3-methoxythiophen-2-yl)acetic acid) is a sulfur-containing organic compound featuring a thiophene ring substituted with a methoxy group at the 3-position and an acetic acid moiety at the adjacent 2-position. Thiophene derivatives are widely used in pharmaceutical synthesis, agrochemicals, and materials science due to their electronic properties and bioactivity .

属性

分子式 |

C7H8O3S |

|---|---|

分子量 |

172.20 g/mol |

IUPAC 名称 |

2-(thiophen-3-ylmethoxy)acetic acid |

InChI |

InChI=1S/C7H8O3S/c8-7(9)4-10-3-6-1-2-11-5-6/h1-2,5H,3-4H2,(H,8,9) |

InChI 键 |

XWUZXFSCPYVEGY-UHFFFAOYSA-N |

规范 SMILES |

C1=CSC=C1COCC(=O)O |

产品来源 |

United States |

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester .

Optimized Conditions Table

| Reaction Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 6 h, toluene solvent | 85–92 | |

| Ethanol, DCC/DMAP | RT, 12 h, dichloromethane | 78–88 |

Mechanistically, the reaction follows nucleophilic acyl substitution, where the alcohol attacks the activated carbonyl carbon .

Amidation and Peptide Coupling

The acid readily forms amides with primary/secondary amines using coupling agents like EDCl or HOBt. For instance, reaction with benzylamine in DMF produces N-benzyl-3-thienylmethoxyacetamide .

Key Observations :

-

Steric hindrance from the thienyl group reduces yields with bulky amines .

-

Microwave irradiation (e.g., 50°C, 30 min) enhances efficiency (yield: 90–95%) .

Decarboxylation Pathways

Thermal or oxidative decarboxylation eliminates CO₂, forming 3-thienylmethoxymethane derivatives. Under Mn(OAc)₃ catalysis, radical intermediates facilitate lactonization or cross-coupling .

Example Reaction :

3-Thienylmethoxyacetic acid → 3-Thienylmethoxyacetate radical → Cyclization → γ-Lactone .

Conditions :

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-position due to the methoxy group’s electron-donating effect .

Nitration Example :

Salt Formation and Coordination Chemistry

The carboxylic acid deprotonates in basic media (e.g., NaOH) to form water-soluble carboxylates. These salts coordinate with metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications .

Reaction :

this compound + NaOH → Sodium 3-thienylmethoxyacetate .

Radical-Mediated Additions

The thienyl group stabilizes radicals, enabling Mn(III)-catalyzed additions to alkenes. For example, reaction with styrene forms γ-lactones via a proposed mechanism involving radical intermediates :

-

Radical Generation : Mn(III) oxidizes the acid to a carboxylate radical.

-

Alkene Addition : Radical adds to styrene, forming a stabilized intermediate.

-

Oxidative Cyclization : Mn(III) mediates cyclization to yield the lactone .

Conditions :

Grignard and Organometallic Reactions

The acid chloride derivative (prepared via SOCl₂) reacts with Grignard reagents to form ketones or tertiary alcohols. For example, reaction with methylmagnesium bromide yields 3-thienylmethoxyacetophenone .

Mechanism :

相似化合物的比较

Structural and Functional Group Comparisons

The following table summarizes key structural features of 3-thienylmethoxyacetic acid and related compounds:

Key Observations :

- Thiophene vs. Benzothiophene/Phenoxy: The thiophene ring in this compound confers distinct electronic properties compared to benzothiophene () or phenoxy () scaffolds. Thiophene’s sulfur atom enhances conjugation and may influence redox activity .

Physicochemical Properties

Data inferred from analogs:

Notes:

常见问题

Basic Research Questions

Q. What are the recommended storage and handling protocols for 3-Thienylmethoxyacetic acid to ensure stability in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, protected from moisture and heat. Avoid contact with strong acids/alkalis or oxidizing agents, as these may degrade the compound. Conduct stability tests under controlled humidity (e.g., 40–60% RH) using thermogravimetric analysis (TGA) to validate storage conditions .

Q. How can researchers confirm the purity and structural integrity of this compound before use in synthetic workflows?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient elution) with UV detection at 254 nm. Compare retention times against a certified reference standard .

- Spectroscopy : Analyze via -NMR (400 MHz, DMSO-) to verify proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm, methoxy group at δ 3.7–3.9 ppm). Validate using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What experimental precautions are critical when using this compound in reactions involving nucleophilic or electrophilic agents?

- Methodological Answer :

- Incompatibility Testing : Pre-screen reactivity with target reagents (e.g., Grignard reagents, acyl chlorides) in small-scale trials. Monitor by TLC or inline IR spectroscopy for unexpected intermediates.

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential release of hazardous gases (e.g., sulfur oxides) under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pH-dependent stability of this compound in aqueous systems?

- Methodological Answer :

- Kinetic Studies : Prepare buffered solutions (pH 2–12) using citrate (pH 2–6) and phosphate (pH 7–12) buffers. Incubate the compound at 25°C and 37°C, sampling at intervals (0, 24, 48, 72 hrs).

- Analytical Validation : Quantify degradation products via LC-MS/MS (e.g., thiophene ring oxidation byproducts). Perform density functional theory (DFT) calculations to predict reactive sites (e.g., sulfur atom oxidation potential) .

Q. What strategies resolve contradictions in reported reactivity of this compound under varying solvent polarities?

- Methodological Answer :

- Solvent Screening : Test reactivity in polar aprotic (e.g., DMF, DMSO), polar protic (e.g., methanol), and nonpolar (e.g., toluene) solvents. Monitor reaction progress via -NMR to track solvent-induced electronic effects on the thiophene moiety.

- Controlled Replicates : Use design of experiments (DoE) to isolate variables (e.g., dielectric constant, hydrogen-bonding capacity). Cross-reference with computational solvation models (e.g., COSMO-RS) .

Q. How can this compound be functionalized for applications in drug delivery systems or bioactive conjugates?

- Methodological Answer :

- Derivatization : React the carboxylic acid group with NHS esters or carbodiimides (e.g., EDC) to form amide bonds with targeting ligands (e.g., peptides, antibodies). Purify via size-exclusion chromatography .

- Bioactivity Assays : Evaluate conjugate stability in simulated physiological conditions (e.g., PBS, pH 7.4, 37°C) and assess release kinetics of active payloads using fluorescence quenching assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。